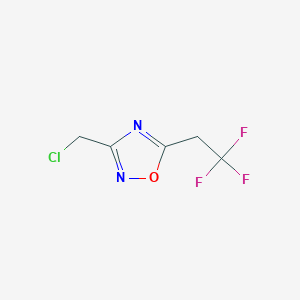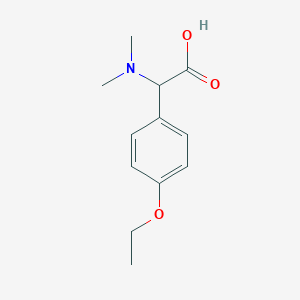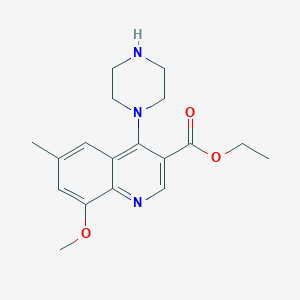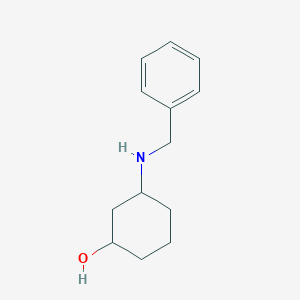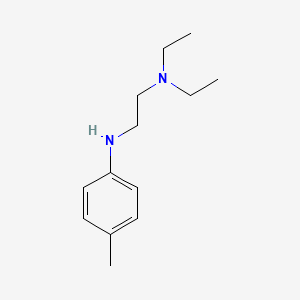
1,2-Ethanediamine, N,N-diethyl-N'-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two ethyl groups and a 4-methylphenyl group attached to the nitrogen atoms of the ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- typically involves the reaction of ethylenediamine with diethylamine and 4-methylphenyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent (e.g., tetrahydrofuran), low temperature (0-25°C).
Substitution: Halogenated compounds (e.g., alkyl halides, aryl halides); reaction conditionsorganic solvent (e.g., dichloromethane), presence of a base (e.g., triethylamine), room temperature to 60°C.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the halogenated compound used
Scientific Research Applications
1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes. These complexes can serve as catalysts in various organic reactions.
Biology: Investigated for its potential use as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, such as surfactants, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: Similar structure but lacks the 4-methylphenyl group.
1,2-Ethanediamine, N,N-diethyl-N’-methyl-: Similar structure but has a methyl group instead of the 4-methylphenyl group.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Similar structure but has two methyl groups instead of the 4-methylphenyl group.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
| 74474-30-9 | |
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N',N'-diethyl-N-(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-4-15(5-2)11-10-14-13-8-6-12(3)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3 |
InChI Key |
ADZBRDJEAIKGFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


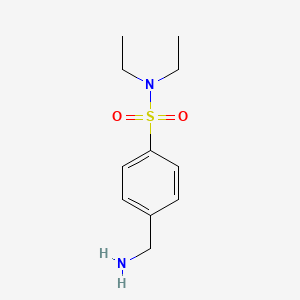
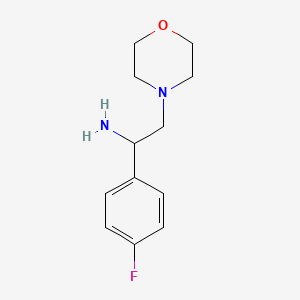
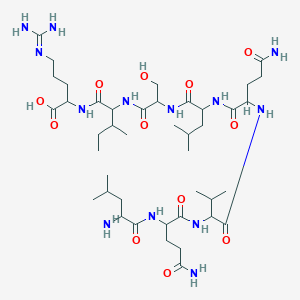
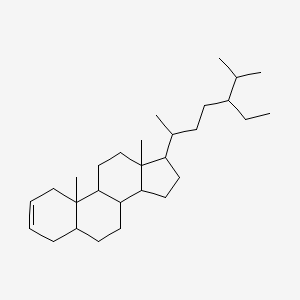
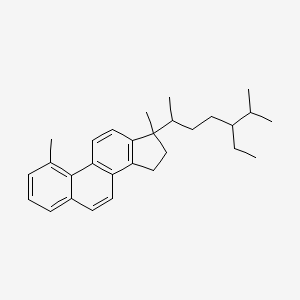
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
